molecular formula C21H17ClFN3O3S2 B1230382 N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide

N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide

Cat. No. B1230382
M. Wt: 478 g/mol
InChI Key: NCOKQDHZCJTXLX-UHFFFAOYSA-N
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Description

N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide is a member of thioureas.

Scientific Research Applications

Synthesis and Characterization

N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide, as part of sulfanilamide derivatives, has been extensively studied for its synthesis and characterization. These derivatives, including N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide, have been synthesized and analyzed using various spectroscopic methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. Additionally, Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods have been employed. Crystal structures have also been determined using single-crystal X-ray diffraction, providing insights into their conformational and hydrogen bond network properties (Lahtinen et al., 2014).

Photovoltaic Efficiency and Antimicrobial Applications

Research has explored the potential of these compounds, including N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide, in various fields. For instance, studies have investigated their photochemical and thermochemical properties to assess their ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020). Additionally, some of these derivatives have been screened for their antibacterial and antifungal activities against various bacterial and fungal strains, although the results in this area have been mixed (Lahtinen et al., 2014).

Crystal Structure Analysis

The crystal structures of derivatives like N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide have been a significant area of study. These analyses provide valuable information on the molecular conformation and packing of these compounds, which is crucial for understanding their physical and chemical properties. Such studies have revealed that these compounds often exhibit specific molecular conformations and distinct packing and hydrogen bonding models (Suchetan et al., 2016).

properties

Product Name

N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478 g/mol

IUPAC Name

N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C21H17ClFN3O3S2/c1-13-5-10-17(24-21(30)25-20(27)14-6-8-16(23)9-7-14)12-19(13)31(28,29)26-18-4-2-3-15(22)11-18/h2-12,26H,1H3,(H2,24,25,27,30)

InChI Key

NCOKQDHZCJTXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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